molecular formula C27H20N4O2S B11932031 2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11932031
M. Wt: 464.5 g/mol
InChI Key: GRSCCESMUDSCTN-UHFFFAOYSA-N
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Description

2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide: is a complex organic compound that belongs to the class of heterocyclic compounds It features multiple functional groups, including indole, isoindole, phenyl, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves multiple steps, each requiring specific reagents and conditions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of indole and thiazole-containing molecules with biological targets. It can also serve as a lead compound for the development of new drugs .

Medicine

Its unique structure allows for the targeting of specific biological pathways and the development of drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also be used in the synthesis of dyes and pigments .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide lies in its combination of multiple heterocyclic moieties, which provides a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide represents a class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N4O2SC_{19}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 368.42 g/mol. Its structure features an indole moiety, which is known for its diverse biological activities, combined with thiazole and isoindole components that may enhance its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing indole and thiazole moieties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In specific tests, the MIC values were found to be as low as 0.98 μg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.98
Escherichia coli2.50
Mycobacterium tuberculosis1.50

Antifungal Activity

The compound also demonstrated antifungal properties against common pathogens like Candida albicans. The antifungal activity was assessed using the agar disc diffusion method, where zones of inhibition were measured.

Fungal Strain Zone of Inhibition (mm)
Candida albicans15
Aspergillus niger12

Anticancer Activity

The anticancer potential of the compound was evaluated in vitro against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
  • Results : The compound exhibited significant antiproliferative effects, with IC50 values indicating effective growth inhibition.
Cell Line IC50 (μM)
A5495.00
MCF78.00
HeLa6.50

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : It could disrupt fungal cell membranes, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells : Evidence indicates that the compound may trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have reported on the successful application of similar indole-based compounds in clinical settings:

  • Case Study on MRSA Treatment : A patient with a chronic MRSA infection showed significant improvement following treatment with an indole derivative similar to the compound discussed, highlighting its potential as a therapeutic agent.
  • Anticancer Trials : Clinical trials involving indole derivatives have shown promising results in reducing tumor size in patients with advanced lung cancer.

Properties

Molecular Formula

C27H20N4O2S

Molecular Weight

464.5 g/mol

IUPAC Name

2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C27H20N4O2S/c32-25(30-27-29-12-13-34-27)24(17-4-2-1-3-5-17)31-16-21-7-6-19(15-22(21)26(31)33)18-8-9-23-20(14-18)10-11-28-23/h1-15,24,28H,16H2,(H,29,30,32)

InChI Key

GRSCCESMUDSCTN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)C3=CC4=C(C=C3)NC=C4)C(=O)N1C(C5=CC=CC=C5)C(=O)NC6=NC=CS6

Origin of Product

United States

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